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Abstract

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and
survival. One of the key metabolic adaptations is an increased dependence on glutamine, a
phenomenon termed "glutamine addiction."[1] Glutaminase (GLS), particularly the kidney-type
isoform (GLS1), is a critical enzyme in the glutaminolytic pathway, catalyzing the conversion of
glutamine to glutamate.[2][3] This process provides cancer cells with essential metabolic
intermediates for energy production, biosynthesis, and redox homeostasis.[1][3] CB-839
(Telaglenastat) is a first-in-class, potent, selective, and orally bioavailable inhibitor of GLS1.[4]
[5] By blocking glutaminase activity, CB-839 disrupts glutamine metabolism, leading to cancer
cell death and tumor growth inhibition.[6] This technical guide provides an in-depth overview of
CB-839, including its mechanism of action, preclinical and clinical data, and detailed
experimental protocols for its characterization.

Introduction: The Role of Glutaminase in Cancer
Metabolism

Many tumor cells are highly dependent on glutamine as a primary source of carbon and
nitrogen to fuel the tricarboxylic acid (TCA) cycle and for the synthesis of essential
macromolecules like nucleotides, amino acids, and lipids.[1][3] Glutaminase 1 (GLS1) is the
rate-limiting enzyme in glutaminolysis and is frequently overexpressed in a variety of cancers,
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correlating with poor prognosis.[1][3] GLS1 exists in two splice variants, KGA and GAC, both of
which are targeted by CB-839.[4] Inhibition of GLS1 represents a promising therapeutic
strategy to selectively target the metabolic vulnerability of cancer cells.

CB-839 (Telaglenastat): A Selective GLS1 Inhibitor

CB-839 is a novel, orally bioavailable small molecule that acts as a selective, reversible, and
allosteric inhibitor of both splice variants of GLS1.[4][7]

Chemical Structure

e Chemical Name: N-[5-[4-[6-[[2-[3-(trifluoromethoxy)phenyl]acetyl]lamino]-3-
pyridazinyl]butyl]-1,3,4-thiadiazol-2-yl]-2-pyridineacetamide[8]

e Molecular Formula: C26H24F3N703S[9]

e Molecular Weight: 571.58 g/mol [9]

Mechanism of Action

CB-839 binds to and inhibits GLS1, preventing the conversion of glutamine to glutamate.[6]
This blockade of glutaminolysis has several downstream effects on cancer cells:

o Depletion of TCA Cycle Intermediates: By reducing the production of glutamate, which is a
precursor to the TCA cycle intermediate a-ketoglutarate, CB-839 impairs anaplerosis,
leading to decreased energy production.[1]

« Inhibition of Biosynthesis: The lack of glutamine-derived carbon and nitrogen hinders the
synthesis of nucleotides, non-essential amino acids, and fatty acids, which are crucial for
rapidly dividing cells.[1]

¢ Induction of Oxidative Stress: Glutamate is a precursor for the synthesis of glutathione
(GSH), a major intracellular antioxidant.[1] By depleting glutamate, CB-839 compromises
GSH synthesis, rendering cancer cells more susceptible to oxidative damage and apoptosis.
[1][10]

The following diagram illustrates the central role of GLS1 in cancer cell metabolism and the
point of intervention for CB-839.
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Caption: Glutaminolysis pathway and CB-839's point of inhibition.

Quantitative Data
In Vitro Potency of CB-839

The half-maximal inhibitory concentration (ICso) of CB-839 has been determined in various
cancer cell lines, demonstrating its potent anti-proliferative activity.

© 2025 BenchChem. All rights reserved. 3/15 Tech Support


https://www.benchchem.com/product/b1671973?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671973?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Cell Line Cancer Type ICs0 (NM) Reference
Recombinant Human
- 24 [11]
GAC
Endogenous
Glutaminase (mouse - 23 [4]
kidney)
Endogenous
Glutaminase (mouse - 28 [4]
brain)
Triple-Negative Breast
HCC1806 55
Cancer
Triple-Negative Breast
MDA-MB-231 19
Cancer
Non-Small Cell Lung
A549 26 [4]
Cancer
CAKI-1 Renal Cell Carcinoma 40 [4]
HCT-116 Colorectal Carcinoma 28 [4]
Non-Small Cell Lung
NCI-H460 36 [4]
Cancer
CT-26 Colorectal Carcinoma 420 [4]

Preclinical Pharmacokinetics of CB-839

Pharmacokinetic studies in preclinical models have shown that CB-839 is orally bioavailable.

Species Dose Tmax (hours) t'% (hours) Reference
Mouse 200 mg/kg (oral) 4 ~4 [12][13]
Patient (Phase 1) 800 mg BID 4.0 4.2 [14]
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In Vivo Efficacy of CB-839

CB-839 has demonstrated significant anti-tumor activity in various xenograft models, both as a
single agent and in combination with other therapies.

Xenograft Tumor Growth
Cancer Type Treatment L Reference
Model Inhibition (TGI)
Patient-Derived Triple-Negative CB-839 (200 o
Significant
TNBC Breast Cancer mg/kg, p.o.)
HER2+ Breast CB-839 (200
JIMT-1 54% [5]
Cancer mg/kg, p.o.)
HER2+ Breast CB-839 +
JIMT-1 ) 100% [5]
Cancer Paclitaxel
Head and Neck
CB-839 (200 94.9% (vs.
HN5 Squamous Cell ) [15]
) mg/kg, p.o.) vehicle)
Carcinoma
Head and Neck CB-839 + Significant
CAL-27 Squamous Cell lonizing reduction vs. [15]
Carcinoma Radiation monotherapy

Experimental Protocols
Glutaminase (GLS1) Activity Assay

This protocol is adapted from a commercially available GLS1 inhibitor screening assay Kkit.[5]
Objective: To measure the enzymatic activity of GLS1 and the inhibitory effect of CB-839.
Materials:

o Purified recombinant GLS1 enzyme

e L-Glutamine (substrate)

e NAD*
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Coupling reagent (e.g., glutamate dehydrogenase)
GLS1 assay buffer

CB-839

96-well black microplate

Fluorescent microplate reader

Procedure:

Prepare 1X GLS1 Buffer: Dilute the stock buffer and add DTT to the final recommended
concentration.

Prepare Enzyme Solution: Dilute the purified GLS1 enzyme in 1X GLS1 buffer to the desired
concentration.

Prepare Inhibitor Solutions: Prepare serial dilutions of CB-839 in the appropriate buffer.
Assay Plate Setup:

o To the wells, add the test inhibitor (CB-839) or vehicle control.

o Add the diluted GLS1 enzyme to all wells except the "Blank™ control.

o Incubate at room temperature for a specified time (e.g., 60 minutes) to allow for inhibitor
binding.

Prepare Substrate Solution: Prepare a solution containing L-Glutamine and NAD* in 1X
GLS1 buffer.

Initiate the Reaction: Add the substrate solution to all wells to start the enzymatic reaction.

Kinetic Measurement: Immediately begin reading the fluorescence at an excitation of 340 nm
and an emission of 460 nm, taking readings every minute for a set duration.
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» Data Analysis: Calculate the rate of reaction for each well and determine the percent
inhibition of GLS1 activity by CB-839. Calculate the ICso value by plotting the percent
inhibition against the logarithm of the inhibitor concentration.

Prepare Buffers,
Enzyme, and Inhibitor

l

Add Inhibitor and
Enzyme to Plate

l

Incubate for
Inhibitor Binding

l

Add Substrate Mix
(Glutamine, NAD+)

l
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l

Calculate Reaction Rates
and IC50
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Caption: Workflow for the GLS1 activity assay.

Cell Viability Assay (CellTiter-Glo®)

This protocol is a standard procedure for assessing cell viability using the CellTiter-Glo®
Luminescent Cell Viability Assay.[1][16][17]

Objective: To determine the effect of CB-839 on the viability of cancer cells.
Materials:

e Cancer cell line of interest

o Complete cell culture medium

e CB-839

o Opaque-walled 96-well plates

o CellTiter-Glo® Reagent

e Luminometer

Procedure:

o Cell Seeding:

Harvest and count the cells.

[e]

o

Seed the cells in an opaque-walled 96-well plate at a predetermined density (e.g., 2,000-
10,000 cells/well) in 100 pL of complete medium.

(¢]

Include wells with medium only for background measurement.

[¢]

Incubate overnight to allow for cell attachment.
e Compound Treatment:

o Prepare serial dilutions of CB-839 in complete medium.
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o Add the diluted CB-839 or vehicle control to the appropriate wells.

o Incubate for the desired treatment duration (e.g., 72 hours).

e Assay Procedure:

(¢]

Equilibrate the plate to room temperature for approximately 30 minutes.

[¢]

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in
each well (e.g., 100 pL).

[¢]

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

o

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

o Measurement: Measure the luminescence using a plate luminometer.

e Data Analysis:

o Subtract the average background luminescence from all readings.

o Normalize the data to the vehicle-treated control wells (100% viability).

o Plot the percentage of cell viability against the logarithm of the CB-839 concentration to
determine the ICso value.
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Caption: Workflow for the CellTiter-Glo® cell viability assay.
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In Vivo Xenograft Study

This protocol is a general guideline for conducting in vivo efficacy studies of CB-839 in a mouse
xenograft model.[18][19]

Objective: To evaluate the anti-tumor activity of CB-839 in vivo.

Materials:

Immunocompromised mice (e.g., athymic nude mice)

Cancer cell line of interest

Matrigel (optional)

CB-839 formulation for oral gavage

Vehicle control

Calipers for tumor measurement

Procedure:

e Tumor Implantation:

o Harvest and resuspend the cancer cells in a suitable medium (e.g., PBS), potentially
mixed with Matrigel.

o Subcutaneously inject the cell suspension (e.g., 5 x 10° cells) into the flank of each
mouse.

e Tumor Growth and Randomization:

o Monitor the mice for tumor growth.

o Once the tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice
into treatment and control groups.

e Treatment Administration:
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o Administer CB-839 (e.g., 200 mg/kg) or vehicle control orally (p.o.) via gavage, typically
twice daily (BID).

o Continue treatment for the duration of the study.

e Tumor Measurement and Monitoring:
o Measure the tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week).
o Calculate the tumor volume using the formula: (Length x Width?) / 2.
o Monitor the body weight of the mice as an indicator of toxicity.

e Study Endpoint and Analysis:

o The study may be terminated when the tumors in the control group reach a maximum
allowable size.

o At the end of the study, euthanize the mice and excise the tumors for further analysis (e.qg.,
pharmacodynamics).

o Compare the tumor growth rates between the treatment and control groups to determine
the anti-tumor efficacy of CB-839.

Clinical Development

CB-839 (Telaglenastat) has been evaluated in multiple clinical trials for various solid tumors
and hematological malignancies, both as a monotherapy and in combination with other anti-
cancer agents.[20][21][22][23][24][25][26] The clinical trial NCT02071862 was a Phase 1/2
study that evaluated the safety, pharmacokinetics, and pharmacodynamics of CB-839 in
patients with advanced solid tumors.[12][20][21][22][23][24][25][26] The recommended Phase 2
dose (RP2D) was determined to be 800 mg twice daily.[21]

Conclusion

CB-839 is a promising therapeutic agent that targets a key metabolic vulnerability of cancer
cells. Its high selectivity and potency for GLS1, coupled with its oral bioavailability, make it an
attractive candidate for the treatment of various glutamine-dependent cancers. Preclinical and
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clinical data have demonstrated its anti-tumor activity and a manageable safety profile. Further
investigation into combination therapies and predictive biomarkers will be crucial for optimizing
the clinical application of CB-839.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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